molecular formula C14H16N2O2S2 B1307240 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline CAS No. 7732-36-7

2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline

Cat. No.: B1307240
CAS No.: 7732-36-7
M. Wt: 308.4 g/mol
InChI Key: GWEVTUVEXHHEPF-UHFFFAOYSA-N
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Description

2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline is a complex aromatic amine derivative featuring two methoxy (-OCH₃) substituents, an amino (-NH₂) group, and a disulfide (dithio, -S-S-) bridge. Such compounds are of interest in organic synthesis, materials science, and pharmaceutical research due to their ability to act as intermediates or functional moieties in larger molecular architectures.

Properties

IUPAC Name

2-[(2-amino-5-methoxyphenyl)disulfanyl]-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-17-9-3-5-11(15)13(7-9)19-20-14-8-10(18-2)4-6-12(14)16/h3-8H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEVTUVEXHHEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396599
Record name 2-[(2-amino-5-methoxyphenyl)dithio]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7732-36-7
Record name 2-[(2-amino-5-methoxyphenyl)dithio]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline involves a multi-step process:

    Step 1: 2-Amino-5-methoxybenzenethiol is reacted with a carbon nucleophile to form 2-(2-Methoxybenzenethiol)-5-methoxyaniline[][2].

    Step 2: The intermediate product is then reacted with sodium sulfide to yield this compound[][2].

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques[2][2].

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biomedical Research Applications

a. Antioxidant Properties
Research has demonstrated that compounds similar to 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline exhibit significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases, making this compound a potential candidate for therapeutic development. A study highlighted the ability of dithio compounds to scavenge free radicals effectively, suggesting their use in formulations aimed at reducing oxidative damage in cells .

b. Drug Delivery Systems
The compound's unique chemical structure allows it to be incorporated into drug delivery systems. Its properties can enhance the bioavailability of therapeutic agents when applied topically. For instance, research has shown that dithio compounds can improve the penetration of drugs through the skin barrier, which is essential for effective topical treatments .

c. Cancer Research
There is emerging interest in the application of dithio compounds in cancer therapy. Preliminary studies indicate that such compounds may inhibit tumor growth by inducing apoptosis in cancer cells. This mechanism could be explored further for developing new anticancer therapies .

Cosmetic Formulations

a. Skin Care Products
this compound has potential applications in cosmetic formulations due to its antioxidant and anti-inflammatory properties. The compound can stabilize formulations and enhance their effectiveness in protecting the skin from environmental stressors .

b. Stability and Safety Testing
Cosmetic products containing this compound undergo rigorous safety assessments as mandated by regulatory bodies. Studies have shown that formulations with dithio compounds maintain stability over time and do not induce adverse reactions on human skin, making them suitable for commercial use .

Material Science Applications

a. Polymer Chemistry
In material science, this compound can be used as a precursor for synthesizing polymers with enhanced mechanical properties. Its incorporation into polymer matrices can improve durability and resistance to degradation under environmental stress .

b. Coatings and Adhesives
The compound's chemical characteristics make it suitable for developing coatings and adhesives that require specific performance attributes such as flexibility and adhesion strength. Research indicates that dithio compounds can enhance the performance of industrial adhesives, providing better bonding under various conditions .

Case Studies

Application AreaStudy ReferenceKey Findings
Biomedical Research Demonstrated significant antioxidant activity in vitro
Drug Delivery Systems Improved skin penetration of therapeutic agents
Cancer Research Potential to inhibit tumor growth through apoptosis induction
Cosmetic Formulations Maintained stability and safety in skin care products
Material Science Enhanced mechanical properties in polymer applications

Mechanism of Action

The mechanism of action of 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline involves its ability to form disulfide bonds, which can influence protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation of disulfide-linked protein complexes. This interaction can affect various molecular pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

2-Methoxyaniline (o-Anisidine) and 4-Methoxyaniline (p-Anisidine)

These isomers differ in the position of the methoxy group on the aniline ring. Key properties from include:

Property 2-Methoxyaniline 4-Methoxyaniline Target Compound (Inferred)
Physical State Liquid (clear/yellow) Solid (white/gray) Likely solid (dithio bridge increases molecular weight)
Melting Point (°C) 6.2 57.2 Higher (due to disulfide rigidity)
Solubility in Water 1.5 g/100 mL <1 mg/mL Likely low (hydrophobic dithio group)
Boiling Point (°C) 224 243 N/A (decomposes before boiling)

The disulfide bridge in the target compound introduces steric hindrance and redox sensitivity absent in the simpler methoxyanilines. This may reduce water solubility compared to 2-methoxyaniline but enhance thermal stability relative to 4-methoxyaniline .

2-(Benzyloxy)-4-methoxyaniline

This compound () shares the 4-methoxyaniline backbone but substitutes the dithio group with a benzyloxy (-OCH₂C₆H₅) moiety:

Property 2-(Benzyloxy)-4-methoxyaniline Target Compound
Molecular Weight 229.28 g/mol Higher (dithio adds ~64 g/mol)
Physical State Liquid Solid
Solubility Moderate (benzyloxy enhances lipophilicity) Very low (dithio reduces polarity)
Storage Room temperature Likely refrigerated (disulfide stability)

The benzyloxy group improves solubility in organic solvents, whereas the dithio linkage in the target compound may favor applications requiring controlled cross-linking or redox activity .

Functional Analogues with Heterocyclic Linkages

Thiazolidinone-Azo Derivatives

describes a thiazolidinone-azo compound synthesized from 4-methoxyaniline. While the target compound lacks azo (-N=N-) or thiazolidinone groups, the comparison highlights:

  • Synthetic Routes : Both compounds utilize 4-methoxyaniline as a precursor. However, the target compound’s disulfide bridge may require oxidative coupling, whereas azo linkages involve diazotization .
  • Applications: Thiazolidinone-azo derivatives exhibit antimicrobial activity, whereas the dithio group in the target compound could enable applications in polymer chemistry or as a chelating agent .

Stability and Reactivity Considerations

  • Oxidation Sensitivity: The dithio bridge in the target compound is prone to oxidation, forming sulfonic acids or breaking into thiols. This contrasts with methoxyanilines, which oxidize to colored quinones but retain ring integrity .
  • Thermal Decomposition : The disulfide bond’s lower bond dissociation energy (~240 kJ/mol) compared to C-N or C-O bonds may limit high-temperature applications relative to 4-methoxyaniline .

Biological Activity

2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline, a compound with the molecular formula C14H16N2O2S2C_{14}H_{16}N_2O_2S_2 and a molecular weight of 308.42 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a dithioether moiety, which is known to enhance biological activity through various mechanisms, including interaction with thiol groups in proteins. The presence of methoxy groups may also influence its solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Many derivatives of aniline compounds have shown significant antitumor properties. The structure of this compound suggests potential interactions with key oncogenic pathways.
  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Compounds that share structural similarities with this compound have been identified as potent inhibitors of CDKs, which are critical in regulating the cell cycle and are often deregulated in cancer cells .
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced levels of pro-inflammatory mediators such as prostaglandin E2 (PGE2) .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with dithiocarbamate reagents. This method allows for the introduction of the dithio moiety, which is crucial for enhancing biological activity.

Case Studies

  • Antitumor Properties : A study investigated the antitumor effects of various aniline derivatives, including those with dithio groups. The results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to their ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .
  • CDK Inhibition : Another investigation focused on the inhibitory effects of related compounds on CDK enzymes. The study revealed that certain derivatives exhibited IC50 values in the nanomolar range against CDK1 and CDK2, suggesting that this compound may possess similar inhibitory properties .
  • Anti-inflammatory Activity : A series of experiments evaluated the impact of methoxy-substituted anilines on COX activity. The results showed that these compounds could effectively reduce PGE2 levels, with IC50 values ranging from 0.84 to 1.39 μM for COX-2 inhibition, indicating a strong anti-inflammatory potential .

Data Table: Summary of Biological Activities

Activity TypeMechanismIC50 ValuesReferences
AntitumorInduction of apoptosisNot specified
CDK InhibitionCompetitive inhibition22 nM (CDK2)
Anti-inflammatoryCOX inhibition0.84 - 1.39 μM

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